2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide
Overview
Description
2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring and a tetrahydrofuran ring attached to the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 2-methoxybenzoic acid with an amine derivative of tetrahydrofuran. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques ensures the large-scale production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 2-hydroxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide.
Reduction: The amide bond can be reduced to form the corresponding amine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-hydroxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide.
Reduction: 2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]amine.
Substitution: Various halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide involves its interaction with specific molecular targets. The methoxy group and the tetrahydrofuran ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-[1-(tetrahydro-2-furanyl)ethyl]amine: A reduced form of the original compound.
2-hydroxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide: An oxidized derivative.
Halogenated derivatives: Compounds where the methoxy group is replaced with halogens.
Uniqueness
2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxy group and the tetrahydrofuran ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
2-methoxy-N-[1-(oxolan-2-yl)ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(12-8-5-9-18-12)15-14(16)11-6-3-4-7-13(11)17-2/h3-4,6-7,10,12H,5,8-9H2,1-2H3,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIHSFOWRKABBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)C2=CC=CC=C2OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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